2-(1,2-oxazol-4-yl)ethane-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

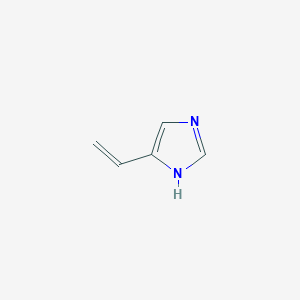

“2-(1,2-oxazol-4-yl)ethane-1-thiol” is a chemical compound that belongs to the class of oxazoles. Oxazoles are a type of heterocyclic compound that contain an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about, “2-(1,2-oxazol-4-yl)ethane-1-thiol”, is not widely documented, but it likely shares some properties with other oxazoles.

Synthesis Analysis

The synthesis of oxazole derivatives often involves reactions with amidoximes and benzyl thiols . In one example, a simple and efficient one-pot intermolecular annulation reaction was developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols .Molecular Structure Analysis

The molecular structure of oxazole derivatives typically includes one oxygen atom and one nitrogen atom in a five-membered ring . The specific structure of “2-(1,2-oxazol-4-yl)ethane-1-thiol” is not widely documented, but it likely contains these elements.Physical And Chemical Properties Analysis

Oxazoles are stable compounds that are often liquid at room temperature . The specific physical and chemical properties of “2-(1,2-oxazol-4-yl)ethane-1-thiol” are not widely documented, but it likely shares some properties with other oxazoles.Mecanismo De Acción

Oxazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The mechanism of action of “2-(1,2-oxazol-4-yl)ethane-1-thiol” is not widely documented, but it likely shares some mechanisms with other oxazoles.

Safety and Hazards

The safety and hazards associated with oxazole derivatives depend on the specific compound. For example, one oxazole derivative, “2-(oxazol-4-yl)ethan-1-amine TFA”, has been associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2-oxazol-4-yl)ethane-1-thiol involves the reaction of 2-bromoethanethiol with 4-amino-2-oxazole in the presence of a base.", "Starting Materials": [ "2-bromoethanethiol", "4-amino-2-oxazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 4-amino-2-oxazole to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

Número CAS |

2302221-11-8 |

Nombre del producto |

2-(1,2-oxazol-4-yl)ethane-1-thiol |

Fórmula molecular |

C5H7NOS |

Peso molecular |

129.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.